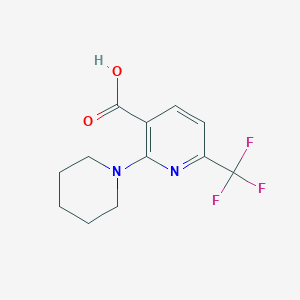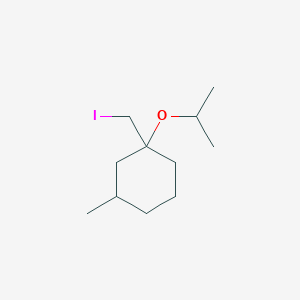![molecular formula C11H15N3O3S B13297157 3-{2-[(Carbamoylmethyl)sulfanyl]-4,6-dimethylpyrimidin-5-yl}propanoic acid CAS No. 873208-65-2](/img/structure/B13297157.png)
3-{2-[(Carbamoylmethyl)sulfanyl]-4,6-dimethylpyrimidin-5-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(Carbamoylmethyl)sulfanyl]-4,6-dimethylpyrimidin-5-yl}propanoic acid is a complex organic compound with the molecular formula C11H15N3O3S. It is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(Carbamoylmethyl)sulfanyl]-4,6-dimethylpyrimidin-5-yl}propanoic acid involves multiple steps, starting from basic organic compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-{2-[(Carbamoylmethyl)sulfanyl]-4,6-dimethylpyrimidin-5-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines .
Scientific Research Applications
3-{2-[(Carbamoylmethyl)sulfanyl]-4,6-dimethylpyrimidin-5-yl}propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{2-[(Carbamoylmethyl)sulfanyl]-4,6-dimethylpyrimidin-5-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with carbamoylmethyl and sulfanyl groups. Examples include:
- 3-[(Carbamoylmethyl)sulfanyl]propanoic acid
- 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid .
Uniqueness
What sets 3-{2-[(Carbamoylmethyl)sulfanyl]-4,6-dimethylpyrimidin-5-yl}propanoic acid apart from similar compounds is its unique combination of functional groups and its specific molecular structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
873208-65-2 |
|---|---|
Molecular Formula |
C11H15N3O3S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
3-[2-(2-amino-2-oxoethyl)sulfanyl-4,6-dimethylpyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C11H15N3O3S/c1-6-8(3-4-10(16)17)7(2)14-11(13-6)18-5-9(12)15/h3-5H2,1-2H3,(H2,12,15)(H,16,17) |
InChI Key |
KNKGOMUVQLESIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)SCC(=O)N)C)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13297076.png)
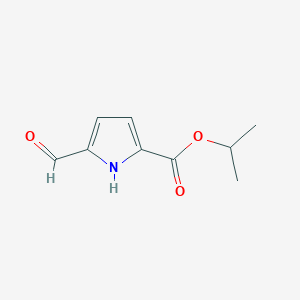
![N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13297097.png)
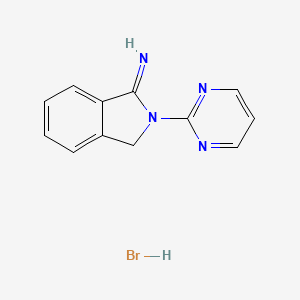
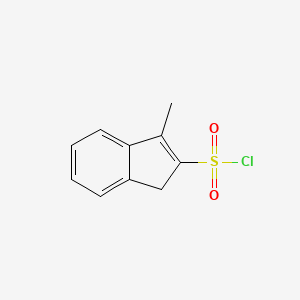


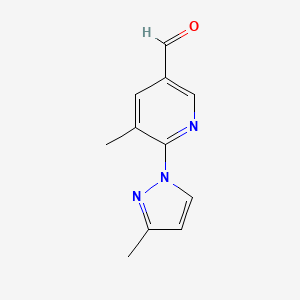

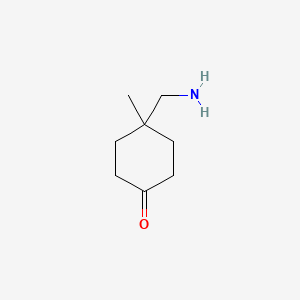
![1-[(1-Aminocyclobutyl)methyl]-3-tert-butylurea](/img/structure/B13297141.png)
amine](/img/structure/B13297143.png)
